2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
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Overview
Description
2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a unique structure that includes a methylsulfanyl group attached to a pyridine ring, which is further connected to an indole moiety.
Preparation Methods
The synthesis of 2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indole or pyridine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their potential therapeutic properties, including anti-HIV activity . The unique structure of 2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole makes it a valuable compound for studying the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the methylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives. These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of the methylsulfanyl group and the pyridine ring in this compound sets it apart from other indole derivatives, potentially offering distinct advantages in terms of biological activity and therapeutic potential.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-10-12-6-3-4-8-14(12)18(11)16(19)13-7-5-9-17-15(13)20-2/h3-9,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADYAZVCBDKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N=CC=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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